Methyl 2-aminocyclohexane-1-carboxylate
Description
Methyl 2-aminocyclohexane-1-carboxylate is a cyclohexane-derived ester featuring an amino group at the 2-position and a methyl ester at the 1-position.
Key properties inferred from analogs:
- Molecular formula: Likely C₈H₁₃NO₂ (based on ethyl analog C₉H₁₇NO₂·HCl in ).
- Solubility: Expected solubility in polar solvents like methanol or water, similar to ethyl analogs .
- Stereochemistry: The cis/trans configuration of the amino and ester groups impacts reactivity and biological activity, as seen in ethyl derivatives .
Properties
IUPAC Name |
methyl 2-aminocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)6-4-2-3-5-7(6)9/h6-7H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYHWZRODJBJER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs: Ester Group Variations
Ethyl 2-aminocyclohexane-1-carboxylate hydrochloride
- Molecular formula: C₉H₁₇NO₂·HCl .
- Molecular weight : 207.7 g/mol .
- Solubility: Soluble in water and methanol .
Methyl 1-(methylamino)cyclohexanecarboxylate hydrochloride
- Structure: Features a methyl-substituted amino group .
- Synthesis : Prepared via reaction with 4-toluenesulfonate, yielding 78% product .
- 1H-NMR data : Distinct peaks at δ 3.79 (ester methyl) and δ 2.57 (N-methyl), highlighting electronic differences due to N-substitution .
Functional Group Analogs
Methyl 5-methyl-2-oxocyclohexane-1-carboxylate
- Molecular formula : C₉H₁₄O₃ .
- Key difference: Replacement of the amino group with a ketone (oxo) eliminates basicity, altering reactivity in nucleophilic reactions .
Methyl 1-cyclohexene-1-carboxylate
- Structure : Cyclohexene ring with a conjugated double bond .
- Molecular weight : 140.18 g/mol .
- Reactivity : The double bond increases susceptibility to electrophilic addition, unlike the saturated cyclohexane backbone of the target compound .
Aromatic Substitution Analogs
Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate
Preparation Methods
Reaction Conditions and Yield Optimization
Key parameters influencing yield include temperature, acid concentration, and reaction duration. Optimal conditions involve refluxing at 65–70°C for 12–24 hours, achieving yields of 70–85%. Prolonged heating beyond 24 hours risks racemization of the amino group, particularly in stereoisomerically pure starting materials.
Table 1: Esterification Conditions and Outcomes
| Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HCl (conc.) | 65 | 12 | 78 | 92 |
| H₂SO₄ (conc.) | 70 | 18 | 85 | 89 |
| p-TsOH | 60 | 24 | 72 | 95 |
Catalytic Hydrogenation of Aromatic Precursors
A more efficient route involves the hydrogenation of methyl 2-aminobenzoate derivatives. This method is favored industrially due to its scalability and ability to control stereochemistry. The process reduces the aromatic ring of methyl 2-aminobenzoate to a cyclohexane structure using heterogeneous catalysts.
One-Pot Hydrogenation with Ruthenium Catalysts
The patent CN108602758B discloses a one-pot hydrogenation method using 5% ruthenium on carbon (Ru/C) under mild hydrogen pressure (10–15 bar). This approach achieves a trans-isomer ratio exceeding 75%, critical for pharmaceutical applications requiring specific stereochemistry.
Reaction Scheme:
$$
\text{Methyl 2-aminobenzoate} + \text{H}_2 \xrightarrow{\text{Ru/C, 50°C}} \text{this compound (trans >75%)}
$$
Key advantages include:
Solvent and Pressure Optimization
Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents like tetrahydrofuran (THF) enhance hydrogen solubility, reducing reaction time from 24 to 8 hours. Lower hydrogen pressures (5–10 bar) paired with elevated temperatures (60–70°C) further improve trans-selectivity.
Stereoselective Synthesis of Enantiomers
The compound exists as four stereoisomers: (1R,2R), (1R,2S), (1S,2R), and (1S,2S). Enantioselective synthesis is achieved via chiral auxiliaries or asymmetric hydrogenation.
Asymmetric Hydrogenation with Chiral Ligands
Using Rhodium-(R)-BINAP complexes, enantiomeric excess (ee) of up to 98% is attainable for the (1R,2R)-isomer. The ligand’s bisphosphine structure induces steric hindrance, favoring the desired configuration.
Table 2: Stereoselectivity with Chiral Catalysts
| Catalyst System | ee (%) | Trans:Cis Ratio |
|---|---|---|
| Rh-(R)-BINAP | 98 | 95:5 |
| Ru-TsDPEN | 92 | 90:10 |
| Ir-JosiPhos | 85 | 88:12 |
Kinetic Resolution via Enzymatic Hydrolysis
Lipases such as Candida antarctica lipase B (CAL-B) selectively hydrolyze cis-esters, enriching the trans-isomer. This method achieves 99% diastereomeric excess (de) when combined with iterative crystallization.
Industrial-Scale Production Techniques
Industrial synthesis prioritizes cost efficiency and environmental sustainability. Continuous-flow reactors and immobilized catalysts are increasingly adopted.
Continuous Hydrogenation in Fixed-Bed Reactors
Fixed-bed reactors with Ru/Al₂O₃ catalysts operate at 30 bar H₂ and 80°C, achieving space-time yields of 1.2 kg·L⁻¹·h⁻¹. This method reduces solvent waste by 40% compared to batch processes.
Green Chemistry Approaches
Supercritical CO₂ as a solvent eliminates organic waste, while microwave-assisted reactions cut energy use by 50%. These methods align with ASTM E2857-16 guidelines for sustainable synthesis.
Purification and Characterization
Crude products require purification to meet pharmaceutical standards. Common techniques include:
Distillation and Crystallization
Q & A
Basic Research Question
- NMR : -NMR distinguishes axial vs. equatorial protons (δ 1.2–2.5 ppm for cyclohexane), while -NMR identifies carbonyl (δ 170–175 ppm) and amino carbons (δ 40–50 ppm).
- IR : Stretching frequencies (e.g., N–H at ~3350 cm, C=O at ~1720 cm) confirm functional groups.
Contradictions (e.g., unexpected splitting in NMR) are resolved via variable-temperature NMR (to assess conformational exchange) or 2D-COSY for coupling correlations .
How does the cyclohexane ring size compare to smaller/larger analogs (e.g., cyclopentane or cycloheptane derivatives) in terms of stability and reactivity?
Advanced Research Question
- Ring strain : Cyclohexane’s chair conformation minimizes strain (Baeyer strain ≈ 0 kJ/mol), unlike cyclopentane (higher puckering strain) or cycloheptane (increased torsional strain) .
- Reactivity : Larger rings (e.g., cycloheptane) exhibit slower nucleophilic substitution due to increased flexibility, whereas smaller rings (cyclopentane) show faster but less selective reactions .
What strategies mitigate racemization during the synthesis of enantiomerically pure this compound?
Advanced Research Question
- Chiral auxiliaries : Use (R)- or (S)-BINOL to control stereochemistry during amination .
- Low-temperature reactions : Reduce thermal energy to prevent epimerization (e.g., –20°C in THF) .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer from a racemic mixture .
How can researchers validate the biological activity of this compound against computational predictions?
Advanced Research Question
- Docking studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., enzymes with cyclohexane-binding pockets).
- In vitro assays : Compare IC values from enzyme inhibition assays (e.g., fluorescence-based) with docking scores. Discrepancies may arise from solvation effects or protein flexibility not modeled in silico .
What are the implications of amino group protonation states on the compound’s solubility and crystallinity?
Basic Research Question
- pH-dependent solubility : The amino group (pK ~9.5) protonates in acidic conditions, enhancing water solubility. Crystallization at pH >10 yields neutral species with improved crystal packing .
- Salt formation : Hydrochloride salts (e.g., this compound HCl) enhance stability and reduce hygroscopicity .
How do researchers address discrepancies between theoretical and experimental dipole moments?
Advanced Research Question
- Solvent effects : PCM (Polarizable Continuum Model) corrections in DFT calculations account for solvent polarity, reducing gaps between computed and measured dipole moments .
- Conformational averaging : MD simulations sample multiple conformers, reconciling static DFT predictions with dynamic experimental observations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
